MOR Binding Affinity and Selectivity: Bovine BCM-7 Ki Values vs. Delta and Kappa Opioid Receptors
Bovine β-casomorphin-7 exhibits high-affinity binding to the μ-opioid receptor (MOR) with a Ki value of 0.47 nM, demonstrating marked selectivity relative to δ-opioid receptors (DOR; Ki = 12 nM) and κ-opioid receptors (KOR; Ki = 100 nM) . This binding profile establishes a receptor subtype selectivity that differs from both shorter BCM fragments and structurally modified analogs. The 213-fold preference for MOR over KOR and 26-fold preference over DOR defines the primary molecular target of this peptide in biological systems.
| Evidence Dimension | Opioid receptor binding affinity (Ki) and receptor subtype selectivity |
|---|---|
| Target Compound Data | Bovine BCM-7: MOR Ki = 0.47 nM; DOR Ki = 12 nM; KOR Ki = 100 nM |
| Comparator Or Baseline | MOR selectivity ratio: 213-fold over KOR; 26-fold over DOR |
| Quantified Difference | KOR/MOR ratio = 213; DOR/MOR ratio = 26 |
| Conditions | Radioligand displacement assays using [³H]DAMGO (MOR), [³H]DSLET (DOR), and selective κ-ligands on rat brain membrane preparations |
Why This Matters
This receptor binding profile defines the primary molecular target of bovine BCM-7 and informs selection of appropriate positive controls, antagonist tools (e.g., CTOP vs. nor-BNI), and assay design in opioid receptor pharmacology studies.
